![molecular formula C10H20N2OS B13187970 1-{[(Piperidin-4-yl)methyl]imino}-1lambda6-thiolan-1-one](/img/structure/B13187970.png)
1-{[(Piperidin-4-yl)methyl]imino}-1lambda6-thiolan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(Piperidin-4-yl)methyl]imino}-1lambda6-thiolan-1-one is a chemical compound with the molecular formula C10H20N2OS and a molecular weight of 216.34 g/mol . This compound is characterized by the presence of a piperidine ring, a thiolane ring, and an imino group. It is primarily used in research settings and has various applications in chemistry and pharmacology.
Preparation Methods
The synthesis of 1-{[(Piperidin-4-yl)methyl]imino}-1lambda6-thiolan-1-one typically involves the reaction of piperidine derivatives with thiolane derivatives under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield .
Chemical Reactions Analysis
1-{[(Piperidin-4-yl)methyl]imino}-1lambda6-thiolan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced thiolane derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction yields reduced thiolane derivatives.
Scientific Research Applications
1-{[(Piperidin-4-yl)methyl]imino}-1lambda6-thiolan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure and reactivity.
Medicine: Research into its potential therapeutic applications includes studies on its effects as an antimicrobial, antiviral, and anticancer agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 1-{[(Piperidin-4-yl)methyl]imino}-1lambda6-thiolan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring and imino group are key functional groups that enable the compound to bind to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target, but generally, the compound acts by inhibiting or activating specific enzymes or receptors .
Comparison with Similar Compounds
1-{[(Piperidin-4-yl)methyl]imino}-1lambda6-thiolan-1-one can be compared to other piperidine and thiolane derivatives:
Piperidine Derivatives: Compounds like 1-(1-Methylpiperidin-4-yl)piperidin-4-amine share the piperidine ring structure but differ in their functional groups and overall reactivity.
Thiolane Derivatives: Compounds such as thiolane-3-carboxylic acid have similar thiolane rings but lack the imino group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of the piperidine and thiolane rings with an imino group, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H20N2OS |
|---|---|
Molecular Weight |
216.35 g/mol |
IUPAC Name |
1-(piperidin-4-ylmethylimino)thiolane 1-oxide |
InChI |
InChI=1S/C10H20N2OS/c13-14(7-1-2-8-14)12-9-10-3-5-11-6-4-10/h10-11H,1-9H2 |
InChI Key |
CSQKJTLYJDHNHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=NCC2CCNCC2)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


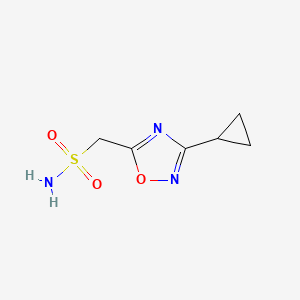
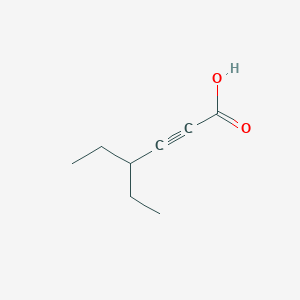
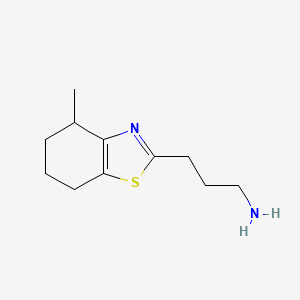

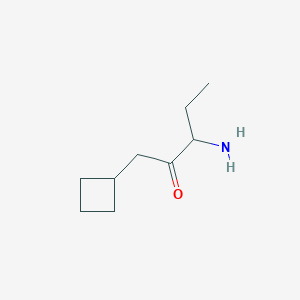




![tert-Butyl N-[6-(2-methoxyphenyl)-6-oxohexyl]carbamate](/img/structure/B13187947.png)
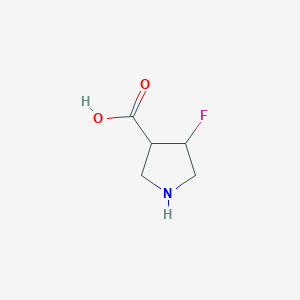
![Methyl 2-[(pyrrolidin-2-yl)methanesulfonyl]acetate](/img/structure/B13187958.png)
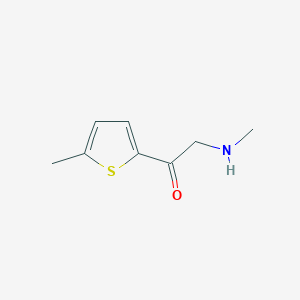
![1-[(2-Fluorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13187974.png)
